molecular formula C14H16N2O B3125381 N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide CAS No. 32411-31-7

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide

Cat. No.: B3125381
CAS No.: 32411-31-7
M. Wt: 228.29 g/mol
InChI Key: OWPHNUQVXMJLJA-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide is a chemical compound that features a pyrrole ring substituted with dimethyl groups and an acetamide group attached to a phenyl ring

Mechanism of Action

Target of Action

The primary targets of N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide are the dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular processes. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleotides, while enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway .

Mode of Action

This compound interacts with its targets by binding to the active sites of DHFR and enoyl ACP reductase . This interaction inhibits the normal function of these enzymes, leading to changes in the cellular processes they are involved in .

Biochemical Pathways

The inhibition of DHFR and enoyl ACP reductase affects the nucleotide synthesis and fatty acid synthesis pathways respectively . The downstream effects of these disruptions can lead to a decrease in DNA replication and cell growth, which could potentially be exploited for therapeutic purposes .

Pharmacokinetics

It is known that the compound can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . These properties suggest that the compound may have good bioavailability.

Result of Action

The result of this compound’s action is an increase in monoclonal antibody production . The compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound was found to enhance cell-specific productivity when used as additives in batch cultures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide typically involves the reaction of 2,5-dimethylpyrrole with a suitable acylating agent. One common method is the acylation of 2,5-dimethylpyrrole with 2-bromoacetophenone, followed by a nucleophilic substitution reaction to introduce the acetamide group . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential as an antibacterial and antitubercular agent[][3]. It has shown activity against various bacterial strains and Mycobacterium tuberculosis.

    Biological Research: It is used in studies involving enzyme inhibition, particularly targeting dihydrofolate reductase and enoyl ACP reductase[][3].

    Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and as a building block for more complex molecular architectures[][3].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10-8-9-11(2)16(10)14-7-5-4-6-13(14)15-12(3)17/h4-9H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPHNUQVXMJLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.